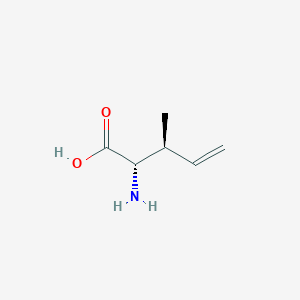
(2S,3S)-2-Amino-3-methylpent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-Amino-3-methyl-4-pentenoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-methyl-4-pentenoic acid can be achieved through several methods. One common approach involves the use of diisopropyl (2S,3S)-2,3-O-isopropylidenetartrate as a starting material. The process includes the following steps :
- A dry, two-necked flask is equipped with a magnetic stirrer and a reflux condenser.
- The flask is flushed with nitrogen and charged with dimethyl (2S,3S)-2,3-O-isopropylidenetartrate and absolute 2-propanol.
- Tetraisopropyl titanate is added to the solution, and the mixture is refluxed with stirring for 2 hours.
- The solvent is removed using a rotary evaporator, and the resulting yellow oil is dissolved in diethyl ether.
- The mixture is dried over anhydrous magnesium sulfate, filtered, and further purified by short-path distillation.
Industrial Production Methods
Industrial production methods for (2S,3S)-2-Amino-3-methyl-4-pentenoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-Amino-3-methyl-4-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted amino acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S,3S)-2-Amino-3-methyl-4-pentenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in enzyme-catalyzed reactions and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-Amino-3-methyl-4-pentenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-2-Amino-3-methoxybutanoic acid
- (2S,3S)-3-Formyl-2-({[(4-nitrophenyl)sulfonyl]amino}methyl)pentanoic acid
- (2S,3S)-3-Formyl-2-({[(4-methylphenyl)sulfonyl]amino}methyl)pentanoic acid
Uniqueness
(2S,3S)-2-Amino-3-methyl-4-pentenoic acid is unique due to its specific stereochemistry and the presence of a double bond in its structure. This distinguishes it from other similar compounds, which may have different functional groups or stereochemical configurations.
Propriétés
Numéro CAS |
872340-77-7 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4-,5-/m0/s1 |
Clé InChI |
RXVINEUKGZXZAV-WHFBIAKZSA-N |
SMILES isomérique |
C[C@@H](C=C)[C@@H](C(=O)O)N |
SMILES canonique |
CC(C=C)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















